3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid is a heterocyclic aromatic organic compound that contains a pyridazine ring substituted with a chloro group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable thiophene derivative with a chlorinated pyridazine precursor in the presence of a catalyst can yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid include its potential use as a pharmacophore in drug discovery. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential anti-inflammatory, antioxidant, and anticancer properties. Its derivatives could be developed into drugs for treating various diseases.
Industry: In the industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid is structurally similar to other thiophene and pyridazine derivatives.
Uniqueness: Its unique combination of functional groups and heterocyclic structure sets it apart from other compounds, making it particularly useful in specific applications.
Properties
IUPAC Name |
3-chloro-6-thiophen-2-ylpyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-8-5(9(13)14)4-6(11-12-8)7-2-1-3-15-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHAPFIJYIVZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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